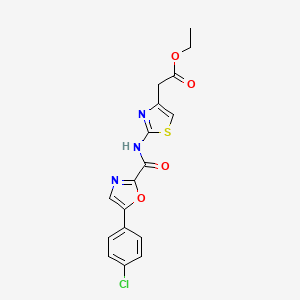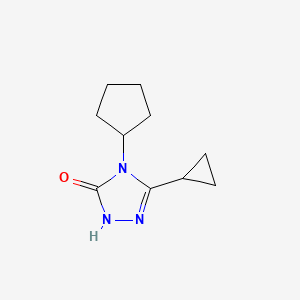
Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes an oxazole ring, which is a five-membered ring containing two carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .Aplicaciones Científicas De Investigación
Molecular Docking and Enzyme Inhibition Studies
This compound, as a part of the ethyl 2-[aryl(thiazol-2-yl)amino]acetates class, has been studied for its enzyme inhibition properties. Specifically, it has been found effective in α-glucosidase and β-glucosidase inhibition activities. These findings are significant in exploring potential therapeutic applications, especially in managing diseases like diabetes where enzyme regulation plays a crucial role (Babar et al., 2017).
Antimicrobial Properties
Another research focus is on the antimicrobial capabilities of compounds within this class. Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate derivatives have been synthesized and evaluated for their effectiveness against various bacteria and fungi. This highlights its potential as a base for developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Antiallergy Applications
Studies have also explored the antiallergy potential of related compounds, particularly those involving N-(4-substituted-thiazolyl)oxamic acid derivatives. These compounds showed significant potency in rat PCA models, suggesting potential for developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).
Bioorganic Chemistry Applications
The compound and its derivatives have also been investigated in the context of bioorganic chemistry. This includes the synthesis of hybrid molecules containing azole moieties and their biological activity evaluation. Such studies contribute to the understanding of the compound's interaction with biological systems and its potential therapeutic applications (Ceylan et al., 2014).
Metabolic Pathways
The metabolism of related compounds, such as ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, has been studied to understand how these compounds are processed in various animals. This research is crucial in determining the safety and efficacy of potential drug formulations (Kobayashi, Ando, Sugihara, & Harigaya, 1987).
Mecanismo De Acción
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit antimicrobial and cytotoxic activities .
Biochemical Pathways
Thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
Compounds with similar structures have shown weak-to-moderate antimicrobial activity and weak cytotoxic activity against tested cancer cell lines .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures, such as thiazole derivatives, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biochemical reactions, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Cellular Effects
The cellular effects of Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate are currently unknown. Similar compounds have been shown to have diverse effects on cells. For example, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. It is likely that it interacts with biomolecules in a similar manner to other thiazole derivatives. These compounds can bind to biomolecules, inhibit or activate enzymes, and alter gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Similar compounds have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with transporters or binding proteins .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
ethyl 2-[2-[[5-(4-chlorophenyl)-1,3-oxazole-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-2-24-14(22)7-12-9-26-17(20-12)21-15(23)16-19-8-13(25-16)10-3-5-11(18)6-4-10/h3-6,8-9H,2,7H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJOAHHMJUFEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)


![1,3-Benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2992158.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2992159.png)


![N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2992169.png)


![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2992172.png)
![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2992174.png)

![1-Cyclopropyl-3-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrrolidin-2-one](/img/structure/B2992176.png)
